molecular formula C9H19NO2 B100673 L-norvaline t-butyl ester CAS No. 15911-75-8

L-norvaline t-butyl ester

Cat. No.: B100673
CAS No.: 15911-75-8
M. Wt: 173.25 g/mol
InChI Key: SGGQAQREPOYSME-ZETCQYMHSA-N
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Description

L-norvaline t-butyl ester is a chemical compound with the molecular formula C9H19NO2 . It has an average mass of 173.253 Da and a monoisotopic mass of 173.141586 Da . It is also known by other names such as 2-Methyl-2-propanyl L-norvalinate, L-Norvalinate de 2-méthyl-2-propanyle, and (S)-tert-Butyl 2-aminopentanoate .


Synthesis Analysis

The synthesis of L-norvaline and related amino acids, including this compound, has been reported through a divergent, enantioselective synthetic strategy . This involves the use of (S)-allylglycine as a common starting material, obtained by asymmetric transfer allylation of glycine Schiff base using the Corey catalyst derived from cinchonidine . The t-butyl ester of (S)-allylglycine is then subjected to catalytic hydrogenation in the presence of 10% palladium on charcoal, followed by hydrolysis with 6N hydrochloric acid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 19 hydrogen atoms, and 2 oxygen atoms . It has one defined stereocentre .


Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 207.1±13.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.3±3.0 kJ/mol and a flash point of 76.9±17.4 °C . Its index of refraction is 1.443, and it has a molar refractivity of 49.0±0.3 cm3 .

Scientific Research Applications

Synthesis and Characterization

  • L-norvaline t-butyl ester has been used in the synthesis of protected oligopeptides. A study by Bonora, Maglione, Pontana, and Toniolo (1975) reported the preparation of L-norvaline homo-oligomers using t-butyloxycarbonyl as the N-protecting and methyl ester as the C-protecting end groups, characterizing them as chemically and optically pure (Bonora, Maglione, Pontana, & Toniolo, 1975).

Enantioselective Separation

  • L-norvaline derivatives, including esters, have been used in chromatographic studies for enantiomeric separation of amino acids. Parr and Howard (1972) synthesized N-trifluoroacetyl-L-norvalyl-L-norvaline cyclohexyl ester as a stationary phase, demonstrating its effectiveness in separating N-trifluoroacetyl d,l-amino acid isopropyl esters (Parr & Howard, 1972).

Biomedical Applications

  • In the biomedical field, derivatives of L-norvaline have been explored for various applications. Ren et al. (2021) reported on an injectable hydrogel strategy using an L-norvaline-based immunomodulating gelator for tumor immunotherapy. This approach effectively blocked the ARG1 pathway, demonstrating potential for enhanced immunotherapy (Ren et al., 2021).

Analytical Chemistry

  • L-norvaline has also been used in electrochemical studies. Jia, Wang, Gao, Zou, and Ye (2016) investigated the electro-polymerization of L-norvaline on a glassy carbon electrode, proposing its application in electrochemical sensors for sensitive determination of substances like metribuzin (Jia, Wang, Gao, Zou, & Ye, 2016).

Enzyme Activity Research

  • The interaction of L-norvaline esters with enzymes has been a topic of study. Aisina and Manenkova (1982) researched the kinetics of N-acetyl-L-norvaline methyl ester hydrolysis by trypsin, revealing insights into substrate-enzyme interactions and activation mechanisms (Aisina & Manenkova, 1982).

Safety and Hazards

The safety data sheet for L-norvaline t-butyl ester advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

tert-butyl (2S)-2-aminopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGQAQREPOYSME-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477290
Record name L-norvaline t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15911-75-8
Record name L-norvaline t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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